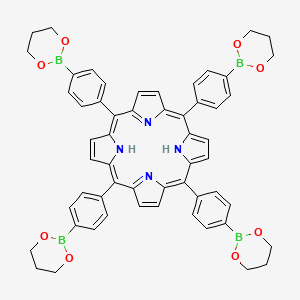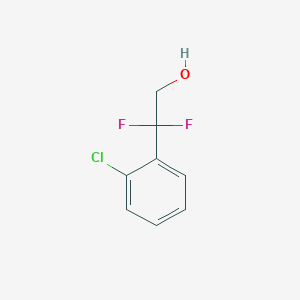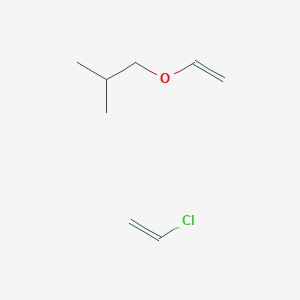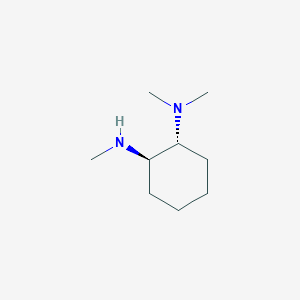
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
Übersicht
Beschreibung
The compound “5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin” is a meso-tetraphenylporphyrin species with unconventional peripheral boronic ester substituents . It’s a nitrobenzene solvate .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a novel 5,10,15,20-tetrakis porphyrin and its transition metal complexes were synthesized and characterized by elemental analysis as well as IR, H-1-NMR and UV-Vis spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was characterized by elemental analysis as well as IR, H-1-NMR and UV-Vis spectroscopy . The compound is a nitrobenzene solvate of a meso-tetraphenylporphyrin species with unconventional peripheral boronic ester substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 950.28 . It’s recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Basic Properties
The synthesis and basic properties of derivatives of 5,10,15,20-tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin have been studied. For instance, 5,10,15,20-tetrakis[4′-(benzoxazole-2-yl)phenyl]-21,23-dithiaporphyrin was synthesized using metal complex catalysis, and its properties were investigated through quantum chemical calculations and spectroscopic methods (Pukhovskaya et al., 2021).
Photodynamic Therapy Applications
Tetra(hydroxyphenyl)porphyrins and their derivatives have been explored as potential photosensitizers for photodynamic therapy (PDT). Studies indicate that certain derivatives show promise for treating conditions like head and neck cancer (Songca & Mbatha, 2000).
Cytotoxic Activities Against Cancer
Research on various porphyrin derivatives, including those related to this compound, has been conducted to understand their interactions with cancer cells and proteins. Some derivatives demonstrate selective growth inhibition activities against tested cancer cells (Kurniawan et al., 2018).
Boron Neutron Capture Therapy (BNCT)
Boronated derivatives of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin have been synthesized for potential use in anticancer boron neutron capture therapy. These compounds show elevated boron content, which is crucial for BNCT (Zaitsev et al., 2009).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
The compound represents an essential intermediate in the synthetic route to newly functionalized building blocks for the formulation of porphyrin-based supramolecular assemblies . This suggests potential future directions in the development of novel materials and devices based on porphyrin chemistry.
Wirkmechanismus
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, light is a critical factor for porphyrins involved in photocatalytic processes or photodynamic therapy. Additionally, the pH and temperature of the environment can also affect the compound’s action and stability.
Biochemische Analyse
Cellular Effects
It is speculated that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H50B4N4O8/c1-29-65-57(66-30-1)41-13-5-37(6-14-41)53-45-21-23-47(61-45)54(38-7-15-42(16-8-38)58-67-31-2-32-68-58)49-25-27-51(63-49)56(40-11-19-44(20-12-40)60-71-35-4-36-72-60)52-28-26-50(64-52)55(48-24-22-46(53)62-48)39-9-17-43(18-10-39)59-69-33-3-34-70-59/h5-28,61,64H,1-4,29-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFTZQNOAAONLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCCCO9)C1=CC=C(C=C1)B1OCCCO1)C=C5)C1=CC=C(C=C1)B1OCCCO1)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H50B4N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-](/img/structure/B3069651.png)




![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3069678.png)



![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)

